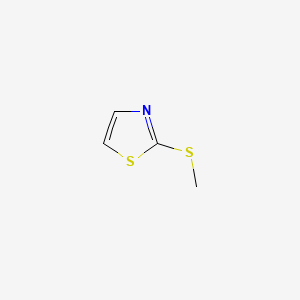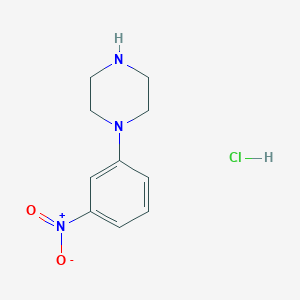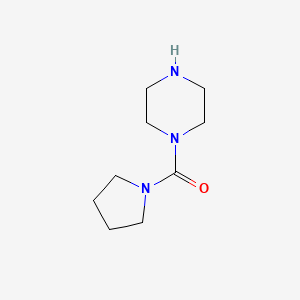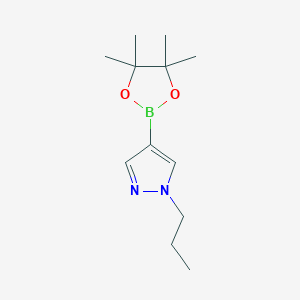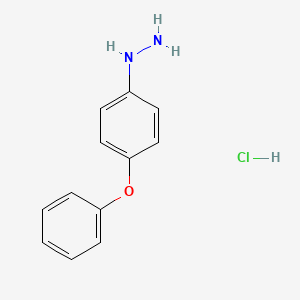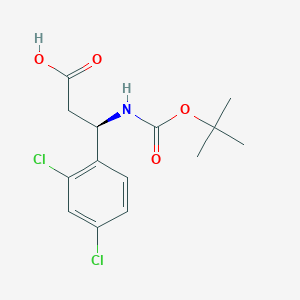
2-(Pyridin-4-yl)pyrimidin-4-amine
Vue d'ensemble
Description
“2-(Pyridin-4-yl)pyrimidin-4-amine” is a compound that has been identified as a relevant scaffold for protein kinase inhibition . It is a white to off-white or brown solid .
Synthesis Analysis
The synthesis of “2-(Pyridin-4-yl)pyrimidin-4-amine” involves several steps. It serves as an intermediate compound during the synthesis of Nilotinib . The synthesis process involves the use of Grignard reagents .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yl)pyrimidin-4-amine” is C9H8N4 . It has a planar structure which could lead to potential DNA intercalation .Chemical Reactions Analysis
The chemical reactions of “2-(Pyridin-4-yl)pyrimidin-4-amine” are complex and involve several steps. The electron-withdrawing groups of trifluoromethyl and pyridine facilitate the amide bond cleavage and lead to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-4-yl)pyrimidin-4-amine” include a melting point of 262 - 264 . It is a solid at room temperature .Applications De Recherche Scientifique
Protein Kinase Inhibition
The compound has been identified as a relevant scaffold for protein kinase inhibition . It was found that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Antimicrobial Activity
Compounds with pyrrolo[2,3-d]pyrimidine moiety, which is similar to the structure of 2-(Pyridin-4-yl)pyrimidin-4-amine, have been reported to exhibit broad biological applications such as antibacterial and antifungal activities .
Antiviral Activity
Pyrrolo[2,3-d]pyrimidine derivatives have also been reported to have antiviral activities .
Anti-Cancer Activity
Pyrrolo[2,3-d]pyrimidine derivatives are known to exhibit anti-cancer activities .
Anti-Inflammatory Activity
Pyrrolo[2,3-d]pyrimidine derivatives have been reported to have anti-inflammatory activities .
Anti-Mycobacterial Activities
Pyrrolo[2,3-d]pyrimidine derivatives have been reported to have anti-mycobacterial activities .
Antitumor Compounds
Pyrrolo[2,3-d]pyrimidine derivatives are known to be antitumor compounds .
Mécanisme D'action
Target of Action
The primary targets of 2-(Pyridin-4-yl)pyrimidin-4-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
2-(Pyridin-4-yl)pyrimidin-4-amine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 2-(Pyridin-4-yl)pyrimidin-4-amine affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular functions and potentially have therapeutic effects.
Result of Action
The molecular and cellular effects of 2-(Pyridin-4-yl)pyrimidin-4-amine’s action primarily involve changes in cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases . These changes can potentially lead to therapeutic effects, such as the treatment of diseases related to abnormal cell growth and differentiation.
Safety and Hazards
Orientations Futures
Future research on “2-(Pyridin-4-yl)pyrimidin-4-amine” could focus on its potential as an anticancer drug. The planar pyrido[3,4-g]quinazoline tricyclic system was found to be mandatory to maintain the protein kinase inhibitory potency in this series . Further studies could explore the development of new compounds with improved efficacy and safety profiles .
Propriétés
IUPAC Name |
2-pyridin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNZWLWIUXHAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384420 | |
| Record name | 2-(Pyridin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61310-29-0 | |
| Record name | 2-(Pyridin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


